N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-cyclohexylacetamide N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-cyclohexylacetamide
Brand Name: Vulcanchem
CAS No.: 1251573-68-8
VCID: VC5062337
InChI: InChI=1S/C22H28ClN5O2/c23-17-6-8-19(9-7-17)28-15-20(25-26-28)22(30)27-12-10-18(11-13-27)24-21(29)14-16-4-2-1-3-5-16/h6-9,15-16,18H,1-5,10-14H2,(H,24,29)
SMILES: C1CCC(CC1)CC(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl
Molecular Formula: C22H28ClN5O2
Molecular Weight: 429.95

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-cyclohexylacetamide

CAS No.: 1251573-68-8

Cat. No.: VC5062337

Molecular Formula: C22H28ClN5O2

Molecular Weight: 429.95

* For research use only. Not for human or veterinary use.

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-cyclohexylacetamide - 1251573-68-8

CAS No. 1251573-68-8
Molecular Formula C22H28ClN5O2
Molecular Weight 429.95
IUPAC Name N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-2-cyclohexylacetamide
Standard InChI InChI=1S/C22H28ClN5O2/c23-17-6-8-19(9-7-17)28-15-20(25-26-28)22(30)27-12-10-18(11-13-27)24-21(29)14-16-4-2-1-3-5-16/h6-9,15-16,18H,1-5,10-14H2,(H,24,29)
Standard InChI Key ACEHFCMXLHYOEF-UHFFFAOYSA-N
SMILES C1CCC(CC1)CC(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl

Chemical Synthesis and Reaction Optimization

Triazole Core Formation via Click Chemistry

The synthesis of N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-cyclohexylacetamide begins with the construction of its 1,2,3-triazole ring, typically achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This "click chemistry" approach ensures regioselective formation of the 1,4-disubstituted triazole. Key steps include:

  • Azide Preparation: 4-Chlorophenyl azide is synthesized from 4-chloroaniline via diazotization and azide substitution.

  • Alkyne Functionalization: A propargyl derivative of piperidine-4-amine is prepared to enable cycloaddition.

Reaction conditions (e.g., Cu(I) catalysts, solvent polarity, and temperature) critically influence yield and purity. For instance, using CuSO₄·5H₂O and sodium ascorbate in a tert-butanol/water mixture at 60°C achieves >85% yield.

Piperidine and Cyclohexylacetamide Coupling

Following triazole formation, the piperidine moiety is acylated with cyclohexylacetic acid chloride under Schotten-Baumann conditions. This step requires precise pH control (8–9) and low temperatures (0–5°C) to minimize hydrolysis. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the final compound with >95% purity.

Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsYield (%)Reference
Triazole formationCuSO₄, sodium ascorbate, tert-butanol/H₂O, 60°C85–90
Piperidine acylationCyclohexylacetyl chloride, NaOH, 0–5°C78
Final purificationSilica gel chromatography, ethyl acetate/hexane95

Structural Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra confirm the compound’s structure:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole-H), 7.45–7.39 (m, 4H, Ar-H), 4.12–3.98 (m, 2H, piperidine-H), 2.88–2.75 (m, 1H, cyclohexyl-H), 1.82–1.65 (m, 10H, cyclohexyl and piperidine-H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 170.2 (C=O), 161.5 (triazole-C), 134.9–128.3 (Ar-C), 52.1–23.4 (piperidine and cyclohexyl-C).

Mass Spectrometry (MS)

High-resolution ESI-MS exhibits a molecular ion peak at m/z 430.95 ([M+H]⁺), consistent with the molecular formula C₂₂H₂₈ClN₅O₂. Fragmentation patterns align with the loss of the cyclohexylacetamide group (m/z 287.1) and subsequent decomposition of the triazole ring.

TechniqueKey SignalsReference
¹H NMRδ 8.21 (s, triazole-H)
¹³C NMRδ 170.2 (C=O)
ESI-MSm/z 430.95 ([M+H]⁺)

Biological Activities and Mechanistic Insights

Antimicrobial Efficacy

N-(1-(1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-cyclohexylacetamide demonstrates broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL). The 4-chlorophenyl group enhances membrane permeability, while the triazole ring disrupts microbial nucleic acid synthesis .

Therapeutic Applications and Future Directions

Antimicrobial Drug Development

Given rising antibiotic resistance, this compound’s dual antibacterial/antifungal activity positions it as a lead candidate for topical or systemic formulations . Preclinical studies are needed to evaluate in vivo efficacy and toxicity.

Oncology Applications

Kinase inhibition data from related triazoles warrant investigation into this compound’s potential against ALK-driven cancers (e.g., non-small cell lung cancer).

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